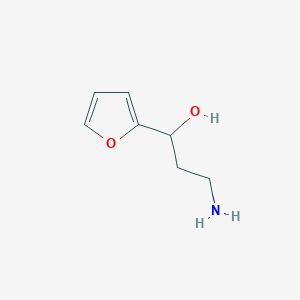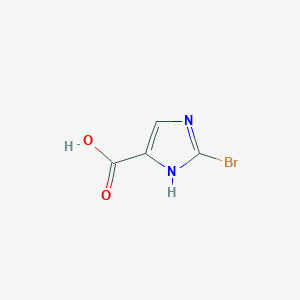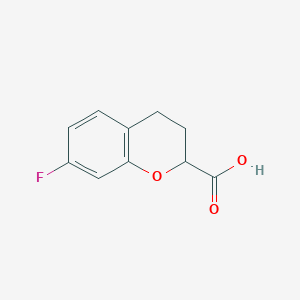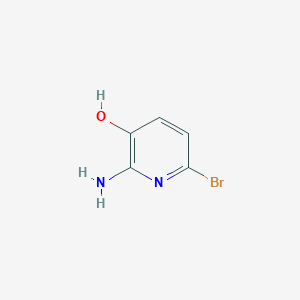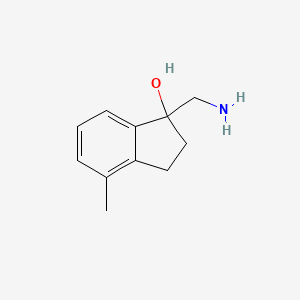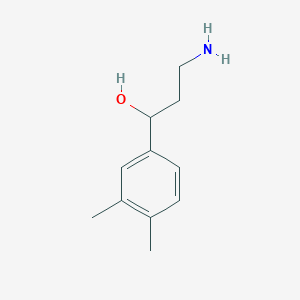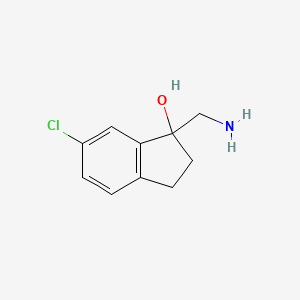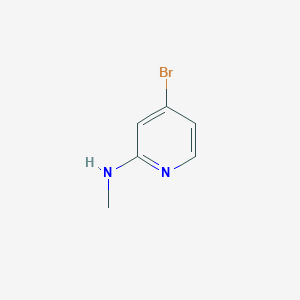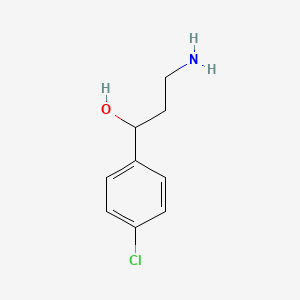
2-(tert-Butoxy)-4-methylpyridine
Vue d'ensemble
Description
“2-(tert-Butoxy)-4-methylpyridine” is a chemical compound with the molecular weight of 151.21 . It is a clear liquid and its color ranges from colorless to slightly pale yellow .
Synthesis Analysis
Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of the Boc group attached to the nitrogen of the amino acid. This structure is crucial for its role as a protecting group, as it can be removed under specific conditions without affecting the rest of the molecule.Chemical Reactions Analysis
The tert-butoxy radicals formed from di-tert-butyl peroxide (4) or 2,2-di-tert-butylperoxybutane 18,20–23 (5) are effective at this type of hydrogen-atom abstraction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the Boc group. The protection of the amino group by the Boc moiety renders the compound more stable and less reactive towards unwanted side reactions during peptide synthesis.Applications De Recherche Scientifique
Dye-Sensitized Solar Cells
Addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells significantly enhances their performance. This improvement is attributed to a shift in the TiO2 band edge toward negative potentials and an increase in electron lifetime, effectively reducing recombination of electrons with triiodide in the electrolyte. This mechanism underscores the compound's role in modifying surface charge and blocking recombination pathways, showcasing its importance in optimizing solar cell efficiency (Boschloo, Häggman, & Hagfeldt, 2006).
Synthesis and Characterization of Complexes
The synthesis and absorption spectrum, redox behavior, and luminescence properties of a new homoleptic ruthenium(II) complex, highlighting its potential as a dye for dye-sensitized solar cells (DSSCs), reflect the versatility of pyridine derivatives in creating components for solar energy applications. This work emphasizes the role of such compounds in enhancing the photophysical and redox properties of complexes, which is crucial for their application in DSSCs and other photovoltaic devices (2012).
Catalysis and Coordination Chemistry
Terpyridines and their transition metal complexes find applications across a range of reactions, from artificial photosynthesis (water splitting) to biochemical transformations and polymerization reactions. The coordination compounds of terpyridine ligands are crucial in materials science, biomedical chemistry, and organometallic catalysis, showcasing the broad utility of pyridine derivatives in facilitating diverse chemical processes (Winter, Newkome, & Schubert, 2011).
Mécanisme D'action
Target of Action
Compounds with tert-butoxy groups have been known to interact with various biological targets
Mode of Action
It’s worth noting that compounds with tert-butoxy groups can participate in various chemical reactions, including radical chain mechanisms . These reactions involve the formation of a radical intermediate, which can interact with other molecules in the system .
Biochemical Pathways
The tert-butyl group has been highlighted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The compound’s physicochemical properties, such as its lipophilicity and water solubility, could influence its bioavailability .
Result of Action
The tert-butoxy group’s reactivity could potentially lead to various chemical transformations, which could have downstream effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-(tert-Butoxy)-4-methylpyridine can be influenced by various environmental factors. For instance, the solvent used can affect the course of the reaction . Additionally, factors such as temperature and pH could also influence the compound’s reactivity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-6-11-9(7-8)12-10(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHLMXJCENWTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718248 | |
| Record name | 2-tert-Butoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57883-15-5 | |
| Record name | 2-tert-Butoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



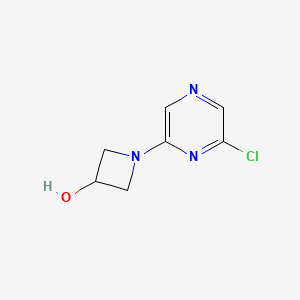
![6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1527023.png)
